molecular formula C7H17Cl3N2 B129797 N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride CAS No. 43203-35-6

N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride

Cat. No.: B129797
CAS No.: 43203-35-6
M. Wt: 235.6 g/mol
InChI Key: DKYVEDYMNGHDAG-UHFFFAOYSA-N
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Scientific Research Applications

N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological systems and as a potential antimicrobial agent.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride typically involves the reaction of 1,9-dichloro-3,7-diazanonane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives of 1,9-Dichloro-3,7-diazanonane .

Mechanism of Action

The mechanism of action of N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride involves its interaction with molecular targets in biological systems. The compound can interact with proteins and enzymes, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride include:

  • 1,9-Dibromo-3,7-diazanonane Dihydrochloride
  • 1,9-Diiodo-3,7-diazanonane Dihydrochloride
  • 1,9-Dichloro-3,7-diazanonane Monohydrochloride

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from similar compounds .

Properties

IUPAC Name

N,N'-bis(2-chloroethyl)propane-1,3-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Cl2N2.ClH/c8-2-6-10-4-1-5-11-7-3-9;/h10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYVEDYMNGHDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)CNCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60637437
Record name N~1~,N~3~-Bis(2-chloroethyl)propane-1,3-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60637437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43203-35-6
Record name NSC70806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Bis(2-chloroethyl)propane-1,3-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60637437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride
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